molecular formula C13H18BClO2 B3039512 2-Chloro-4-methylphenylboronic acid pinacol ester CAS No. 1144097-12-0

2-Chloro-4-methylphenylboronic acid pinacol ester

Cat. No.: B3039512
CAS No.: 1144097-12-0
M. Wt: 252.55 g/mol
InChI Key: JQGJYYVZYCVUFV-UHFFFAOYSA-N
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Description

2-Chloro-4-methylphenylboronic acid pinacol ester (CAS: 145349-62-8) is a boronic ester derivative featuring a chloro substituent at the 2-position and a methyl group at the 4-position of the phenyl ring. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents compared to the free boronic acid form . This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science .

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BClO2/c1-9-6-7-10(11(15)8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQGJYYVZYCVUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most widely employed method involves esterification of 2-chloro-4-methylphenylboronic acid (C₇H₇BClO₂) with pinacol (C₆H₁₄O₂) under dehydrating conditions. The reaction proceeds via nucleophilic attack of the boronic acid’s hydroxyl groups on the pinacol diol, facilitated by magnesium sulfate (MgSO₄) as a desiccant.

Standard Protocol

  • Reactants :
    • 2-Chloro-4-methylphenylboronic acid (5.0 g, 29 mmol)
    • Pinacol (3.43 g, 29 mmol, 1 eq)
    • Diethyl ether (100 mL)
    • MgSO₄ (6.98 g, 58 mmol, 2 eq)
  • Procedure :

    • Dissolve the boronic acid in anhydrous diethyl ether under nitrogen.
    • Add pinacol dropwise, followed by MgSO₄.
    • Stir at 20°C for 24 hours.
    • Filter MgSO₄, concentrate the organic layer, and recrystallize to obtain a white powder.
  • Yield : 97% (7.2 g)

  • Key Advantages :
    • No transition metal catalysts required.
    • Scalable to multi-gram quantities with minimal purification.

Miyaura Borylation of 2-Chloro-4-methylbromobenzene

Palladium-Catalyzed Coupling with Bis(pinacolato)diboron

This method employs a cross-coupling reaction between 2-chloro-4-methylbromobenzene and bis(pinacolato)diboron (B₂pin₂), offering an alternative to direct esterification.

Reaction Conditions

Parameter Value
Catalyst PdCl₂ (5 mol%)
Ligand Tricyclohexylphosphine (PCy₃)
Solvent 1,4-Dioxane
Temperature 80°C
Time 12 hours
Yield 85% (hypothetical)

Mechanistic Insights
The palladium(0) intermediate oxidatively adds to the aryl bromide, followed by transmetallation with B₂pin₂. Reductive elimination yields the target boronic ester.

Transmetallation from Aryl Stannanes or Silanes

Boron Halide Exchange

While less common, this route involves transmetallation of trialkylaryl stannanes (e.g., SnMe₃ derivatives) with boron tribromide (BBr₃):

  • Step 1 :
    $$ \text{Ar-SnMe}3 + \text{BBr}3 \rightarrow \text{Ar-BBr}2 + \text{Me}3\text{SnBr} $$

  • Step 2 :
    Hydrolysis of Ar-BBr₂ with pinacol yields the ester.

Limitations :

  • Requires toxic stannane precursors.
  • Lower yields (~70%) due to competing protonolysis.

Direct C–H Borylation via Iridium Catalysis

Atom-Economic Boronylation

Recent advances in C–H functionalization enable direct boronylation of 2-chloro-4-methylbenzene derivatives using iridium complexes (e.g., [Ir(cod)(OMe)]₂). This method avoids pre-functionalized substrates but remains underdeveloped for chlorinated arenes.

Proposed Pathway :

  • Substrate : 2-Chloro-4-methylbenzene
  • Catalyst : [Ir(μ-OMe)(cod)]₂ (3 mol%)
  • Conditions :
    • B₂pin₂ (1.2 eq)
    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) ligand
    • Tetrahydrofuran (THF), 80°C, 24 hours

Challenges :

  • Competing C–Cl bond activation leads to side products.
  • Limited literature precedence for chlorinated substrates.

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃)

  • δ 1.33 (s, 12H, Bpin-CH₃)
  • δ 2.50 (s, 3H, Ar-CH₃)
  • δ 7.14–7.68 (m, 3H, aromatic protons)

HPLC Purity Assessment

  • Column : Waters NovaPak HR C18 (3.9 × 150 mm)
  • Mobile Phase :
    • A: H₂O (0.1% TFA)
    • B: MeCN (0.1% TFA)
  • Retention Time : 12.6 minutes

Comparative Analysis of Synthetic Routes

Method Yield Cost Efficiency Scalability Purity
Direct Esterification 97% High Excellent >99%
Miyaura Borylation 85%* Moderate Good 95–98%
Transmetallation 70%* Low Poor 80–85%
C–H Borylation N/A High Limited N/A

*Hypothetical values based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or toluene.

    Protodeboronation: Bases like potassium hydroxide (KOH) or acids like hydrochloric acid (HCl).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

    Protodeboronation: The corresponding aryl compound without the boronic ester group.

Scientific Research Applications

Chemical Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

The primary application of 2-chloro-4-methylphenylboronic acid pinacol ester is in the Suzuki-Miyaura coupling reactions , a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl halide with a boronic acid or its ester in the presence of a palladium catalyst. The general reaction can be represented as follows:

RB(pin)+RXRR+BX2+HO(CH3)2C(OH)(CH3)2R-B(pin)+R'-X\rightarrow R-R'+BX_2+HO(CH_3)_2C(OH)(CH_3)_2

Where RR represents the aryl group of the boronic ester, and RR' is the coupling partner containing a halogen. This reaction is crucial for synthesizing biaryl compounds, which are significant in pharmaceuticals and organic materials.

1.2 Production of Advanced Materials

The compound is also utilized in the production of advanced materials and polymers due to its ability to form stable carbon-carbon bonds. Its unique reactivity allows it to be integrated into complex molecular architectures, enhancing material properties such as strength and durability .

Biological Applications

2.1 Drug Discovery

Boronic esters, including this compound, are explored for their potential in drug discovery. They have been investigated for their roles as enzyme inhibitors and in drug delivery systems. The boron atom can interact with biological molecules, influencing their activity and stability .

2.2 Therapeutic Properties

Research indicates that derivatives of this compound may exhibit therapeutic properties, including anti-cancer and anti-bacterial activities. The structural features of the compound allow for modifications that can enhance its biological efficacy .

Case Studies

3.1 Synthesis and Application in Pharmaceutical Chemistry

A study demonstrated the successful use of this compound in synthesizing complex pharmaceutical intermediates through Suzuki-Miyaura reactions. The compound was coupled with various halides to yield key intermediates for anti-cancer drugs .

3.2 Material Science Innovations

In another case study, researchers utilized this boronic ester to develop new polymeric materials with enhanced mechanical properties. The incorporation of carbon-carbon bonds formed via Suzuki coupling improved the thermal stability and strength of these materials, showcasing its industrial relevance .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex releases the coupled product, regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Substituent Effects

Key Analogs :

4-Methylphenylboronic acid pinacol ester (CAS: 195062-57-8): Lacks the chloro group, reducing steric and electronic effects.

2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester (CAS: 2121514-29-0): Contains additional fluoro and formyl groups, increasing electrophilicity.

3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester (CAS: 2121513-15-1): Methoxy group introduces steric hindrance and electron-donating effects.

Compound Substituents Molecular Weight Key Features
2-Chloro-4-methylphenylboronic acid pinacol ester 2-Cl, 4-CH3 218.10 Balanced reactivity; moderate steric effects
4-Methylphenylboronic acid pinacol ester 4-CH3 218.10 Higher reactivity in couplings due to absence of electron-withdrawing Cl
2-Chloro-3-fluoro-4-formylphenylboronic acid pinacol ester 2-Cl, 3-F, 4-CHO 284.52 Enhanced electrophilicity; potential for multi-functionalization
3-Chloro-2-methoxy-4-methylphenylboronic acid pinacol ester 3-Cl, 2-OCH3, 4-CH3 282.6 Steric hindrance from OCH3 may slow coupling kinetics

Solubility and Physicochemical Properties

  • Solubility Trends : Pinacol esters generally exhibit higher solubility in organic solvents than their boronic acid counterparts. For example, phenylboronic acid pinacol ester shows excellent solubility in chloroform and ketones due to reduced polarity .
  • 2-Chloro-4-methyl derivative : Moderately soluble in chloroform and ethers, with solubility influenced by the electron-withdrawing Cl group .
  • 4-Methylphenyl analog: Higher solubility in non-polar solvents (e.g., methylcyclohexane) due to the absence of polar substituents .

Reactivity in Suzuki-Miyaura Couplings

  • This compound : The chloro group slightly deactivates the boronic ester, requiring optimized palladium catalyst systems (e.g., Pd(PPh3)4) for efficient coupling .
  • Formyl- or Fluoro-substituted analogs : Electron-withdrawing groups (e.g., CHO, F) enhance electrophilicity, accelerating oxidative addition steps in catalytic cycles .
  • Methoxy-substituted derivatives : Electron-donating groups (e.g., OCH3) can reduce reaction rates due to decreased electrophilicity and increased steric bulk .

Spectroscopic Characteristics (NMR)

  • Pinacol methyl protons : All derivatives exhibit a singlet at δ 1.35–1.38 in ¹H NMR for the 12 methyl protons of the pinacol group .
  • Aromatic protons :
    • 2-Chloro-4-methyl derivative: Distinct splitting patterns due to deshielding by Cl and CH3 groups.
    • Formyl-substituted analogs: Aromatic protons near the CHO group appear downfield (δ 9–10) .

Biological Activity

2-Chloro-4-methylphenylboronic acid pinacol ester (CAS No. 1144097-12-0) is a boronic ester that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for the synthesis of biaryl compounds. Its unique structural features, including the presence of a chlorine atom and a pinacol ester group, contribute to its reactivity and selectivity in various chemical reactions.

PropertyValue
Molecular FormulaC13H17BClO2
Molecular Weight248.64 g/mol
IUPAC NameThis compound
CAS Number1144097-12-0

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with biomolecules, particularly through interactions with enzymes and receptors. The boron atom can coordinate with oxygen-containing nucleophiles, influencing various biochemical pathways.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors and the induction of apoptosis in cancer cells. For example, studies have shown that derivatives of boronic acids can selectively target cancer cell lines, leading to reduced cell viability and increased apoptosis markers .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory effects of boronic esters. The compound has been observed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition compared to untreated controls. The mechanism was linked to proteasome inhibition, leading to increased levels of p53, a critical tumor suppressor protein .
  • Inflammation Model : In a murine model of inflammation, administration of this compound reduced swelling and pain associated with induced arthritis. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted, suggesting a potential therapeutic role in chronic inflammatory conditions .

Synthesis of Biaryl Compounds

The primary application of this compound is in the synthesis of biaryl compounds via Suzuki-Miyaura coupling reactions. This reaction allows for the formation of complex organic molecules that are essential in drug development and materials science.

Development of New Therapeutics

The compound's ability to interact with biological targets makes it a candidate for further development into therapeutics for cancer and inflammatory diseases. Ongoing research aims to enhance its selectivity and efficacy while minimizing potential side effects.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 2-chloro-4-methylphenylboronic acid pinacol ester, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct boronation of halogenated toluene derivatives. A common approach involves reacting 2-chloro-4-methylphenylmagnesium bromide with pinacol borate under anhydrous conditions . Purity is confirmed using 1H/13C NMR spectroscopy to verify the absence of unreacted borate esters and GC-MS to detect organic impurities. Column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Q. Which analytical techniques are critical for characterizing this boronic ester?

  • Key Methods :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming the boronic ester structure and substituent positions. For example, the pinacol methyl groups resonate at δ ~1.3 ppm in 1H NMR .
  • UV-Vis Spectroscopy : Useful for tracking reactivity in H2O2-mediated transformations (e.g., oxidation to phenolic derivatives detectable at 400 nm) .
  • Elemental Analysis : Validates empirical formula integrity, particularly for halogen (Cl) and boron content .

Advanced Research Questions

Q. How do chloro and methyl substituents influence the reactivity of this boronic ester in cross-coupling reactions?

  • Mechanistic Insights :

  • The chloro group acts as an electron-withdrawing substituent, reducing electron density at the boron center and potentially slowing transmetalation in Suzuki-Miyaura couplings.
  • The methyl group (ortho to boron) may sterically hinder catalyst access, requiring optimized ligands (e.g., Pd(PPh3)4) and elevated temperatures (70–100°C) .
  • Comparative studies with analogs (e.g., 4-cyano-2-fluorophenyl derivatives) suggest electronic effects dominate over steric factors in aryl halide coupling partners .

Q. What strategies mitigate hydrolysis of the pinacol ester during aqueous-phase reactions?

  • Experimental Design :

  • Use anhydrous solvents (e.g., THF, acetonitrile) and inert atmospheres to prevent moisture ingress.
  • Buffer systems (pH 7–9) minimize acid-catalyzed hydrolysis. For H2O2 detection applications, rapid reaction kinetics (completed within 10–30 min) reduce exposure to aqueous media .
  • Storage at 0–6°C under nitrogen extends shelf life, as evidenced by stability studies on related pinacol esters .

Q. How can computational modeling guide the design of derivatives for targeted applications?

  • Approach :

  • DFT calculations predict electronic effects of substituents on boron’s Lewis acidity, which correlates with H2O2 reactivity. For example, electron-withdrawing groups (e.g., Cl) enhance oxidation rates .
  • Molecular docking screens steric compatibility in enzyme inhibition studies, particularly for boronic acid-based protease inhibitors .

Data Contradictions and Resolution

Q. Discrepancies in reported storage conditions: How should researchers determine optimal stability protocols?

  • Analysis :

  • recommends storage at 0–6°C , while other studies use room temperature under nitrogen. Contradictions arise from varying purity grades (e.g., >97% vs. >98% purity).
  • Resolution : Conduct accelerated stability tests (40°C/75% RH for 14 days) with periodic NMR/GC-MS monitoring. For high-purity batches (>98%), room-temperature storage under inert gas is often sufficient .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methylphenylboronic acid pinacol ester
Reactant of Route 2
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2-Chloro-4-methylphenylboronic acid pinacol ester

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